molecular formula C29H29FN2O5 B12627076 3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12627076
M. Wt: 504.5 g/mol
InChI Key: CMVWLEGROGMBLI-UHFFFAOYSA-N
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Description

3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,2]oxazole core and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The butoxy, ethoxy, fluorophenyl, and phenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to be efficient and sustainable for similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, including its potential as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system being studied. For example, in a medicinal context, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione include other pyrrolo[3,4-d][1,2]oxazole derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart unique chemical and biological properties

Properties

Molecular Formula

C29H29FN2O5

Molecular Weight

504.5 g/mol

IUPAC Name

3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C29H29FN2O5/c1-3-5-16-36-23-15-14-19(17-24(23)35-4-2)26-25-27(37-32(26)21-11-7-6-8-12-21)29(34)31(28(25)33)22-13-9-10-20(30)18-22/h6-15,17-18,25-27H,3-5,16H2,1-2H3

InChI Key

CMVWLEGROGMBLI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)F)ON2C5=CC=CC=C5)OCC

Origin of Product

United States

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